Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-11-9-19(10-12-21)13-15(20-16(19)22)14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRGQUWQTXOLKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(NC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Procedure and Optimization
Step 1: Formation of Lithium Diisopropylamide (LDA)
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Reagents : Diisopropanolamine (0.77 mol), n-butyllithium (0.83 mol in n-heptane).
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Conditions : Anhydrous tetrahydrofuran (THF), -60°C to -40°C.
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Reaction Time : 30 minutes.
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Key Insight : Excess LDA ensures complete deprotonation of the precursor.
Step 2: Alkylation with Ethyl Chloroformate
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Reagents : Ethyl chloroformate (0.833 mol).
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Conditions : THF, -60°C, 3 hours.
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Workup : Quenching with NH₄Cl, extraction with ethyl acetate, drying over Na₂SO₄.
Step 3: Boc Protection and Cyclization
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Reagents : Boc anhydride, DMAP (catalyst).
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Conditions : Dichloromethane (DCM), room temperature.
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Key Challenge : Competing N-alkylation requires careful stoichiometric control.
Alternative Approaches from Spirocyclic Precursors
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 3-Bromo-4,5-dichloropyridine, Pd(PPh₃)₄ | DME/H₂O, 80°C | 68% |
| 2 | Phenylboronic acid, K₂CO₃ | Reflux, 12 h | 72% |
This method offers regioselectivity but requires pre-functionalized spiro precursors.
Reductive Amination for Spiro Ring Closure
A US patent (US3399192A) describes reductive amination to form similar diazaspiro compounds:
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Substrate : 4-Hydroxy-4-aminomethylpiperidine.
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Reagent : Sodium borohydride, H₂SO₄.
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Conditions : Ethanol/THF, 10–20°C.
Critical Analysis of Methodologies
Efficiency and Scalability
Purity and Characterization
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Spectroscopic Data :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Physicochemical Properties :
- Storage : Sealed in dry conditions at 2–8°C .
- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Spirocyclic diazaspiro compounds share structural motifs but differ in substituents, heteroatom placement, and functional groups, leading to variations in reactivity, bioavailability, and synthetic applications. Below is a detailed comparison with structurally analogous compounds:
Structural Analogues with Varied Substituents
Impact of Substituents on Properties
- Phenyl vs. Fluorophenyl : The 3-phenyl group in the target compound enhances π-π stacking interactions in drug-receptor binding, while fluorophenyl derivatives (e.g., 1375303-54-0) may improve metabolic stability and lipophilicity .
- Oxo Position : The 1-oxo group in the target compound versus 3-oxo in 169206-67-1 alters electron distribution, affecting reactivity in nucleophilic acyl substitution reactions .
- Heteroatom Replacement : 8-Oxa variants (e.g., 1-oxo-8-oxa-2-azaspiro[4.5]decane-8-carboxylate) exhibit reduced basicity compared to diaza analogues, influencing solubility and pharmacokinetics .
Biological Activity
Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS No. 1251006-54-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C19H26N2O3
- Molecular Weight : 330.42 g/mol
- Structure : The compound features a spirocyclic structure that is characteristic of many biologically active molecules, which may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound may exhibit affinity for specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It has the potential to act as an inhibitor for certain enzymes involved in metabolic processes, which can lead to therapeutic effects in conditions such as cancer or inflammation.
Pharmacological Effects
Research indicates that this compound may possess various pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation, although further investigation is needed to elucidate the specific mechanisms involved.
| Study | Effect Observed | Reference |
|---|---|---|
| In vitro assay on cancer cell lines | Inhibition of cell growth | |
| Enzyme assay | Potential inhibition of metabolic enzymes |
Case Studies and Research Findings
- In Vitro Studies : A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, suggesting potential as an anticancer agent.
- Mechanistic Insights : Another research effort focused on understanding the molecular interactions between the compound and its biological targets. Using molecular docking studies, researchers identified key binding sites that could inform future drug design efforts.
- Safety Profile : The compound exhibits some toxicity at higher concentrations, as indicated by its classification under GHS hazard statements (H302: Harmful if swallowed; H315: Causes skin irritation) . This necessitates careful handling and further toxicological studies to assess safety in vivo.
Q & A
Q. Optimization Parameters :
Validation : Monitor intermediates via LC-MS and NMR to confirm structural integrity .
Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this spirocyclic compound?
Methodological Answer:
Q. Data Interpretation Challenges :
- Overlapping signals in NMR may require dilution experiments or variable-temperature NMR .
- Crystallization: Use slow vapor diffusion with hexane/ethyl acetate to obtain single crystals .
Advanced: How does structural modification of the phenyl or Boc group affect biological activity in spirocyclic analogs?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
Q. Comparative Bioactivity Table :
Q. Experimental Design :
- Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to validate interactions .
Advanced: How can computational modeling predict the conformational stability of this spirocyclic compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Density Functional Theory (DFT) :
Validation : Compare simulated NMR chemical shifts with experimental data to refine force fields .
Data Contradiction: How to resolve discrepancies between theoretical and experimental data (e.g., NMR or crystallography)?
Methodological Answer:
- Case Example : If calculated NMR shifts (DFT) diverge from observed
Q. Troubleshooting Table :
| Discrepancy Type | Resolution Strategy |
|---|---|
| Unexpected NMR splitting | Variable-temperature NMR to probe dynamics |
| Low crystallographic resolution | Try alternative crystallization solvents (e.g., MeOH/EtOH) |
Advanced: What strategies mitigate byproduct formation during spirocyclic lactam synthesis?
Methodological Answer:
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Byproduct Analysis :
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Mitigation Strategies :
Byproduct Type Cause Solution Lactam ring-opening Acidic conditions Use milder acids (e.g., TFA in DCM) Oxidative degradation Oxygen exposure Conduct reactions under N₂/Ar atmosphere
Process Optimization : Employ flow chemistry for precise control of residence time and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
